molecular formula C16H12Cl2O3 B1360667 2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-55-2

2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360667
CAS RN: 898759-55-2
M. Wt: 323.2 g/mol
InChI Key: QYGJAHNLHCLYNI-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H12Cl2O3 . It has an average mass of 323.171 Da and a monoisotopic mass of 322.016357 Da .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” consists of 16 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” is 323.2 g/mol. It has a density of 1.363g/cm3 and a boiling point of 475.3ºC at 760 mmHg .

Scientific Research Applications

Ratiometric Fluorescent Probe Development

This compound is used as a reactant for the preparation of a ratiometric fluorescent probe. These probes are designed for the specific detection of cysteine over other similar compounds like homocysteine and glutathione. This specificity is crucial in biological research where accurate detection and quantification of biomolecules are required .

Synthesis of KN-93 as a Calmodulin Kinase II Inhibitor

KN-93 is an inhibitor of calmodulin kinase II, an enzyme that plays a significant role in cellular functions. The compound is involved in the microwave-assisted synthesis of KN-93, which is an important process in pharmacological research targeting various diseases .

Preparation of Fluorinated Spirobenzofuran Piperidines

Fluorinated spirobenzofuran piperidines are recognized as s1 receptor ligands. The compound is applied in the preparation process of these ligands, which have implications in neurological research and potential therapeutic applications .

Antitumor Agents Synthesis

The compound is also used in the synthesis of antitumor agents. Its role in creating new molecules can lead to the development of novel cancer treatments, highlighting its importance in medicinal chemistry .

Regio-selective Preparation of Indole Derivatives

Indole derivatives have various applications in pharmaceuticals and agrochemicals. This compound is utilized in the regio-selective preparation of indole derivatives through a rhodium-catalyzed domino hydroformylation/indolization process .

properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-12-4-5-14(18)13(9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGJAHNLHCLYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645083
Record name (2,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-55-2
Record name Methanone, (2,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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